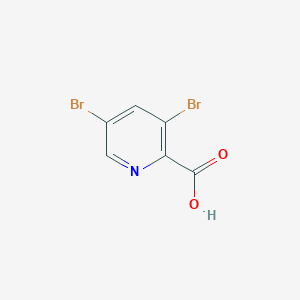

3,5-Dibromopicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFONYCBYSYAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494110 | |

| Record name | 3,5-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-40-8 | |

| Record name | 3,5-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dibromopicolinic acid chemical properties

An In-Depth Technical Guide to 3,5-Dibromopicolinic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and materials. Heterocyclic compounds, particularly substituted pyridines, represent a class of "privileged scaffolds" due to their prevalence in biologically active molecules and their versatile chemical reactivity.[1][2] Among these, this compound (CAS No. 61830-40-8) has emerged as a crucial intermediate, valued for its unique electronic properties and multiple points for synthetic diversification.[3]

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind its utility, offering field-proven insights into its application as a strategic component in complex molecular design.

Core Chemical & Physical Properties

This compound is a pyridine ring substituted with a carboxylic acid at the 2-position and bromine atoms at the 3- and 5-positions. This specific arrangement dictates its physical characteristics, solubility, and electronic nature. The compound is typically supplied as a solid, ranging in appearance from white to off-white or pale yellow.[3][4][5]

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These data points are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 61830-40-8 | [3][6][7] |

| Molecular Formula | C₆H₃Br₂NO₂ | [3][6][7] |

| Molecular Weight | 280.90 g/mol | [3][6] |

| Appearance | White to off-white/pale yellow solid | [3][4] |

| Melting Point | ~178-180 °C | [5] |

| Solubility | Soluble in DMSO, Chloroform; Insoluble in water | [5] |

| pKa | Estimated ~2.5-3.0 (See discussion below) | |

| Storage | Store at 2-8 °C under inert gas (Nitrogen/Argon) | [4][5] |

Acidity (pKa): An Expert's Perspective

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectra are lot-specific, the following table outlines the expected characteristic signals based on its structure.

| Spectroscopy | Expected Signals |

| ¹H NMR | Two distinct signals in the aromatic region (δ 8.0-9.0 ppm), likely appearing as doublets with a small 2-3 Hz coupling constant, corresponding to the protons at the C4 and C6 positions. A very broad singlet for the carboxylic acid proton (δ >10 ppm) may also be observed, depending on the solvent and concentration. |

| ¹³C NMR | Six distinct signals are expected: one for the carboxylic carbonyl carbon (δ ~165-170 ppm), and five for the pyridine ring carbons, including two signals for the bromine-substituted carbons. |

| FT-IR (ATR) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (~1400-1600 cm⁻¹), and a C-Br stretch in the fingerprint region (<800 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M]+ would show a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4). |

Reactivity and Synthetic Utility: A Multifunctional Building Block

The true value of this compound lies in its trifunctional nature. The carboxylic acid, the two bromine atoms, and the pyridine ring itself offer distinct and often orthogonal reaction pathways, making it a highly versatile tool for synthetic chemists.

Caption: Functional sites and key reaction pathways of this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the C2 position is a robust handle for forming amide and ester linkages. This is the most common initial transformation in drug discovery programs.

-

Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) readily activate the carboxyl group for reaction with a wide array of primary and secondary amines, building molecular complexity.

-

Esterification: The acid can be converted to esters under standard conditions, such as Fischer esterification with an alcohol under acidic catalysis, or via reaction with alkyl halides in the presence of a base.

Reactions at the Bromine Atoms: The Gateway to Complexity

The two bromine atoms are prime sites for modern palladium-catalyzed cross-coupling reactions. Their presence allows for the sequential and regioselective introduction of diverse functional groups. This capability is what makes the molecule a cornerstone of combinatorial and discovery chemistry.[3]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

-

Buchwald-Hartwig Amination: Direct formation of carbon-nitrogen bonds by coupling with various amines, anilines, or N-heterocycles.

-

Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Cyanation: Introduction of a nitrile group, which can be further elaborated into amines, carboxylic acids, or tetrazoles.

The electronic deactivation of the pyridine ring by the carboxyl and bromine substituents enhances the stability of the molecule and facilitates these selective cross-coupling reactions.[3]

Applications in Drug Discovery and Beyond

The synthetic versatility of this compound makes it an essential intermediate in several high-value R&D sectors.

-

Pharmaceuticals: It serves as a key building block in the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[3] The pyridine core is a common pharmacophore, and the ability to decorate the 3- and 5-positions allows for fine-tuning of a compound's structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

-

Agrochemicals: The molecule is used in the development of advanced herbicides and fungicides, where the pyridine scaffold is often responsible for the desired biological activity.[3]

-

Material Science: It can be employed in the synthesis of specialized polymers and functional coatings, where the rigid, functionalized aromatic core can impart desirable thermal or electronic properties.[3]

The workflow below illustrates a typical use-case in a medicinal chemistry program, starting from this compound to generate a library of diverse final compounds.

Caption: A representative synthetic workflow in medicinal chemistry.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for the synthesis and application of this compound. As with any chemical procedure, a thorough risk assessment must be conducted prior to execution.

Protocol: Synthesis of this compound

This protocol is a representative method based on the oxidation of a commercially available precursor, a common strategy for preparing picolinic acids.[9]

Objective: To synthesize this compound from 3,5-dibromo-2-methylpyridine.

Materials:

-

3,5-dibromo-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and 1M)

-

Deionized water

-

Ethanol

-

Reaction flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3,5-dibromo-2-methylpyridine (1 equivalent) in 200 mL of water.

-

Oxidation: Gently heat the suspension to 70-80 °C with vigorous stirring.

-

Addition of Oxidant: Add potassium permanganate (KMnO₄, ~3 equivalents) to the mixture portion-wise over 2-3 hours. Maintain the temperature and monitor the reaction. The disappearance of the purple permanganate color indicates its consumption. Continue stirring at temperature for an additional 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.

-

Workup - Part 1: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct, washing the filter cake with a small amount of hot water.

-

Workup - Part 2: Transfer the clear filtrate to a beaker and cool in an ice bath.

-

Precipitation: Slowly acidify the filtrate by adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. A white to off-white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) and then a small amount of cold ethanol to aid in drying.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point analysis and spectroscopy (¹H NMR, MS), comparing the results to the data in Section 1.3.

Protocol: Amide Coupling Application

Objective: To synthesize N-benzyl-3,5-dibromopicolinamide.

Materials:

-

This compound (1 equivalent)

-

Benzylamine (1.1 equivalents)

-

HATU (1.2 equivalents)

-

DIPEA (3 equivalents)

-

Anhydrous DMF

-

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a dry reaction flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

-

Activation: Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. The solution should become a pale yellow.

-

Amine Addition: Add benzylamine to the activated mixture and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amide by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Self-Validation: The final product's structure should be confirmed by ¹H NMR, which will show characteristic peaks for the benzyl group in addition to the dibromopyridine signals, and by mass spectrometry to confirm the expected molecular weight.

Safety and Handling

This compound is classified as an irritant.[10] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[10][11]

-

Skin Contact: Causes skin irritation. Wash with plenty of soap and water if contact occurs.[11][12]

-

Inhalation: May cause respiratory irritation. Avoid breathing dust.[10]

-

Ingestion: May be harmful if swallowed.

Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its trifunctional nature provides chemists with a powerful and versatile scaffold to build molecular complexity through robust and well-established synthetic methodologies. For professionals in drug discovery, agrochemicals, and material science, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation functional molecules.

References

- This compound - CymitQuimica. [URL: https://www.cymitquimica.com/3-5-dibromopicolinic-acid-in-da00eaih]

- 3,5-Dibromopyridine-2-carboxylic acid - Chem-Impex. [URL: https://www.chemimpex.com/product/3-5-dibromopyridine-2-carboxylic-acid-61830-40-8]

- This compound CAS#: 61830-40-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869033.htm]

- This compound(61830-40-8) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_61830-40-8_1HNMR.htm]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC221230050&productDescription=6-BROMOPICOLINIC+ACID%2C+98%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- Aldrich 121258 - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/121258]

- US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents. [URL: https://patents.google.

- 3,5-Dibromopyridine-2-carboxylic acid | CAS 61830-40-8 | SCBT. [URL: https://www.scbt.com/p/3-5-dibromopyridine-2-carboxylic-acid-61830-40-8]

- 2-pyridinecarboxylic acid, 3,5-dibromo- - ChemBK. [URL: https://www.chembk.com/en/chem/61830-40-8]

- 5,6-Dibromopicolinic acid - AK Scientific, Inc. [URL: https://www.aksci.com/sds/TL0155_sds.pdf]

- 3,5-Dibromopyridine - Jubilant Ingrevia. [URL: https://www.ingrevia.com/uploads/sds/35-Dibromopyridine-SDS-04-04-2024.pdf]

- Spectroscopic properties of dipicolinic acid and its dianion | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/258525042_Spectroscopic_properties_of_dipicolinic_acid_and_its_dianion]

- 3,5-Dibromopyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/625-92-3.html]

- 3,5-Dibromophenylboronic acid = 95 117695-55-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/499501]

- 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_625-92-3_1HNMR.htm]

- 3,5-Dibromobenzoic acid(618-58-6) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_618-58-6_1HNMR.htm]

- P,P'-DDD(72-54-8) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_72-54-8_1HNMR.htm]

- 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45480452]

- Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v92p0148]

- 4-Bromopicolinic Acid: A Spectroscopic and Methodological Guide - Benchchem. [URL: https://www.benchchem.com/pdf/BCHM2025-4-bromopicolinic-acid-technical-guide.pdf]

- 1133116-49-0|3,6-Dibromopicolinic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/1133116-49-0.html]

- 3,5-Dibromopyridine-4-carboxylic acid 95 13958-91-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/719159]

- Bordwell pKa Table - Organic Chemistry Data. [URL: https://www.organicdivision.org/organofaq/bordwell-pka-table/]

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/38235655/]

- (PDF) The crystal structure of 3-bromopicolinic acid, C6H4BrNO2 - ResearchGate. [URL: https://www.researchgate.net/publication/355260126_The_crystal_structure_of_3-bromopicolinic_acid_C6H4BrNO2]

- 3-Picoline(108-99-6) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_108-99-6_1HNMR.htm]

- 3,5-Dibromosalicylic acid(3147-55-5) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_3147-55-5_1HNMR.htm]

- 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. [URL: https://www.organicdivision.

- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [URL: https://www.organicdivision.

- 3,5-Dibromobenzene boronic acid - Optional[ATR-IR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/HgloGK8ZsmS]

- Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [URL: https://www.mdpi.com/1420-3049/29/17/3994]

- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31599160/]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs]

- 3,5-Dinitrobenzoic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/3,5-Dinitrobenzoic_acid]

- Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/sc/d1sc02082f]

Sources

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 61830-40-8 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Core Compound Profile and Physicochemical Landscape

An In-Depth Technical Guide to 3,5-Dibromopicolinic Acid (CAS: 61830-40-8)

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for professionals in pharmaceutical research, agrochemical development, and material science. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

This compound, also known as 3,5-Dibromopyridine-2-carboxylic acid, is a substituted pyridine derivative whose value lies in the strategic placement of its functional groups: a carboxylic acid at the 2-position and two bromine atoms at the 3- and 5-positions.[1][2] This arrangement provides a versatile scaffold for complex molecular architecture. The carboxylic acid offers a handle for amide bond formation or other derivatizations, while the two bromine atoms serve as key sites for carbon-carbon bond-forming reactions.

The compound presents as a solid, typically off-white to pale yellow in color.[2] Its stability under standard laboratory conditions makes it a reliable reagent in multi-step synthetic pathways.[2]

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 61830-40-8 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 280.90 g/mol | [1][2] |

| IUPAC Name | 3,5-dibromo-2-pyridinecarboxylic acid | |

| Appearance | Off-white to pale yellow solid | [2] |

| Purity | Typically ≥97% (HPLC) | [2] |

| Melting Point | ~178-180 °C | [3] |

| Solubility | Soluble in some organic solvents like DMSO and chloroform; insoluble in water. | [3] |

| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen). |[2][3][4] |

Table 2: Computed Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Density | 2.202 g/cm³ | [3] |

| Boiling Point | 337.6 °C at 760 mmHg | [3] |

| Flash Point | 158.0 °C | [3] |

| Refractive Index | 1.652 |[3] |

Strategic Synthesis: A Proposed Workflow

While numerous suppliers offer this compound, understanding its synthesis provides insight into potential impurities and scale-up strategies. A logical and common route involves the selective bromination of a pyridine precursor followed by introduction of the carboxylic acid functionality.

A plausible synthetic pathway begins with pyridine, which undergoes electrophilic bromination under harsh conditions to yield 3,5-dibromopyridine.[5] The subsequent step, carboxylation, is the critical transformation to arrive at the target acid. This is often achieved via a lithium-halogen exchange or Grignard formation at the more reactive 2-position, followed by quenching with carbon dioxide.

Caption: Proposed synthetic workflow for this compound.

Exemplary Laboratory Protocol: Carboxylation of 3,5-Dibromopyridine

This protocol is a representative method based on established organometallic chemistry principles and should be performed with appropriate safety precautions.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

-

Metalation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The choice of n-BuLi facilitates a lithium-halogen exchange, preferentially at the 2-position due to the directing effect of the nitrogen atom. Stir the resulting solution for 1 hour at this temperature.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour the reaction mixture over an excess of crushed dry ice. This step must be performed with care to avoid excessive pressure buildup. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂.

-

Quench and Extraction: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylate salt. Extract the product into ethyl acetate (3x).

-

Purification and Validation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture. The purity of the final product, this compound, must be validated by melting point analysis and spectroscopic methods (NMR, IR), comparing the data against reference values.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its capacity to serve as a scaffold in palladium-catalyzed cross-coupling reactions. The two C-Br bonds are prime sites for forming new C-C, C-N, or C-O bonds, making it an invaluable intermediate.[2]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a foundational tool in modern drug discovery.[6][7] this compound is an excellent substrate for such transformations. The two bromine atoms can be functionalized sequentially, allowing for the controlled, stepwise introduction of different aryl or alkyl groups.

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Suzuki Protocol:

-

Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst, is required to initiate the cycle by oxidatively adding into the C-Br bond.[8]

-

Ligand: Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium center and modulate its reactivity.[9]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[10]

Applications in Drug Discovery and Beyond

The ability to use this compound to construct complex biaryl and heteroaryl structures makes it a "privileged fragment" in medicinal chemistry.[11][12]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting cancer and bacterial infections.[2][13] The pyridine core is a common motif in bioactive molecules, and the substituents introduced via cross-coupling can be tailored to optimize binding to biological targets.[14]

-

Agrochemicals: The compound is utilized in creating new herbicides and fungicides. The specific substitution pattern can be fine-tuned to maximize efficacy against pests while minimizing environmental impact.[2][13]

-

Material Science: In material science, it is used to develop advanced materials like specialized polymers and coatings. Its rigid structure and functional handles allow for the modification of material properties, such as durability and surface characteristics.[2][13]

-

Biochemical Research: The molecule can be used as a starting point to synthesize probes for studying enzyme interactions and metabolic pathways, aiding in the identification of new drug targets.[2][13]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount. It is classified as an irritant and is harmful if swallowed.[15]

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

|---|

|

| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[15] |Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

-

In case of Exposure:

-

In all cases of significant exposure, seek immediate medical attention.

References

-

2-pyridinecarboxylic acid, 3,5-dibromo- - ChemBK. [Link]

-

3,5-Dibromopyridine-2-carboxylic acid | 61830-40-8 - J&K Scientific. [Link]

-

SAFETY DATA SHEET - Angene Chemical. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - Taylor & Francis Online. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [Link]

-

Discovery of Heterocyclic Analogs of Diaminopimelic Acid as Promising Antibacterial Agents through Enzyme Targeted Inhibition of Lysine Biosynthesis. - Longdom Publishing. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 61830-40-8 [m.chemicalbook.com]

- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 13. jk-sci.com [jk-sci.com]

- 14. longdom.org [longdom.org]

- 15. angenechemical.com [angenechemical.com]

Synthesis of 3,5-Dibromopicolinic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromopicolinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it an attractive scaffold for developing novel pharmaceutical agents and functional materials. This guide provides an in-depth examination of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies. We will explore two principal strategies: the direct electrophilic bromination of picolinic acid and the oxidation of a pre-brominated picoline precursor. The discussion emphasizes the causality behind experimental choices, offering field-proven insights to enable researchers to select and optimize the most suitable synthesis for their specific application.

Introduction: The Strategic Importance of the Pyridine Ring

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal centers.[1] Specifically, picolinic acid (pyridine-2-carboxylic acid) and its derivatives are recognized for their strong chelating properties.[1] The introduction of bromine atoms at the 3- and 5-positions of the picolinic acid ring creates a versatile intermediate, this compound, with two reactive handles for further chemical elaboration through cross-coupling reactions or nucleophilic substitutions.

This guide will focus on the practical synthesis of this key intermediate, providing a robust framework for its preparation in a laboratory setting.

Mechanistic Considerations: The Challenge of Pyridine Substitution

The synthesis of this compound is fundamentally a study in electrophilic aromatic substitution on a pyridine ring. Unlike benzene, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic substitution significantly more challenging and slower than on a benzene ring.[2][3]

Furthermore, the nitrogen atom directs incoming electrophiles primarily to the C-3 (and C-5) position.[4][5] This is because the carbocation intermediates formed by attack at C-2, C-4, or C-6 are significantly destabilized, as one resonance structure would place a positive charge directly on the electronegative nitrogen atom.[5] Attack at C-3 or C-5 avoids this unfavorable arrangement, making it the kinetically and thermodynamically favored pathway.[6] These electronic properties dictate the strategies employed for the synthesis of this compound.

Synthetic Route I: Direct Bromination of Picolinic Acid

The most direct conceptual approach is the double electrophilic bromination of commercially available picolinic acid. However, due to the deactivated nature of the pyridine ring, this requires harsh reaction conditions.

Reaction Scheme & Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A strong brominating agent, often elemental bromine in the presence of a Lewis acid or in a highly acidic medium like oleum (fuming sulfuric acid), generates a potent electrophile (Br⁺ or a polarized Br-Br species). The π-system of the picolinic acid ring attacks the electrophile, preferentially at the 3- and 5-positions, to form a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity, yielding the brominated product. The presence of the carboxylic acid group further deactivates the ring, necessitating forcing conditions to achieve di-substitution.

Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

-

Picolinic acid (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Thionyl Chloride

-

Bromine (excess, e.g., 2.5-3.0 eq)

-

Ice

-

Sodium Hydroxide solution (e.g., 8 M)

-

Methanol for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add picolinic acid to a mixture of concentrated sulfuric acid and thionyl chloride.[7]

-

Heating: Heat the mixture to reflux (approximately 130°C).[7]

-

Bromine Addition: Slowly add bromine dropwise to the refluxing mixture over several hours. The reaction is highly exothermic and releases HBr gas, which should be neutralized with a scrubber.[7]

-

Reaction Monitoring: Maintain the reaction at high temperature for an extended period (e.g., 10 hours) until TLC or GC-MS analysis indicates the consumption of starting material and intermediates.[7]

-

Workup: Cool the reaction mixture carefully to room temperature and then pour it slowly onto a large amount of crushed ice. This step must be performed in a well-ventilated fume hood with extreme caution due to the vigorous reaction between concentrated acid and water.

-

Neutralization & Precipitation: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath. Adjust the pH to be slightly acidic (pH ~3-4) to precipitate the product.

-

Isolation & Purification: Collect the crude solid product by vacuum filtration and wash it with cold water. The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

Discussion of Critical Parameters

-

Acid Medium: The use of concentrated sulfuric acid or oleum protonates the pyridine nitrogen, further deactivating the ring. However, it also serves as a solvent and helps to generate the electrophilic bromine species.

-

Temperature: High temperatures (≥130°C) are essential to overcome the high activation energy of the reaction.[7]

-

Stoichiometry: An excess of bromine is required to drive the reaction towards di-substitution.

-

Safety: This procedure involves highly corrosive and hazardous materials (bromine, sulfuric acid, thionyl chloride) and should only be performed by trained personnel with appropriate personal protective equipment in a certified fume hood.

Synthetic Route II: Oxidation of 3,5-Dibromo-2-picoline

An alternative and often higher-yielding strategy involves introducing the bromine atoms onto the more activated 2-picoline (2-methylpyridine) ring, followed by oxidation of the methyl group to a carboxylic acid.

Overall Workflow

The process is a two-step synthesis that separates the difficult bromination from the functional group transformation.

Caption: Two-step synthesis via bromination and subsequent oxidation.

Step 1: Synthesis of 3,5-Dibromo-2-picoline

The electron-donating methyl group on 2-picoline slightly activates the ring towards electrophilic substitution compared to picolinic acid, though conditions remain harsh.

Experimental Protocol:

-

Reaction Setup: Charge a flask with a Lewis acid such as aluminum chloride.[8]

-

Substrate Addition: Add 2-picoline dropwise to the aluminum chloride at an elevated temperature (e.g., 100°C).[8]

-

Bromination: Add bromine dropwise to the heated mixture.[8]

-

Workup: After the reaction is complete, cool the mixture and quench by pouring it into ice water. Acidify with HCl.

-

Extraction: Basify the aqueous layer with NaOH solution and extract the product with a suitable organic solvent like diethyl ether.[8]

-

Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography to yield 3,5-dibromo-2-picoline.[8]

Step 2: Oxidation of 3,5-Dibromo-2-picoline

The methyl group of the intermediate is oxidized to a carboxylic acid using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a common and effective choice.[1][9]

Experimental Protocol:

-

Reaction Setup: Suspend 3,5-dibromo-2-picoline in water.

-

Heating: Heat the suspension to around 80-90°C.[9]

-

Oxidant Addition: Add potassium permanganate in portions to control the exothermic reaction, maintaining the temperature between 85-90°C.[9] The reaction mixture will turn dark brown due to the formation of manganese dioxide (MnO₂).

-

Reaction Completion: Continue heating until the purple color of the permanganate ion is no longer visible.

-

Workup: Filter the hot reaction mixture to remove the MnO₂ precipitate.

-

Isolation: Cool the filtrate and acidify with an acid (e.g., HCl) to a pH of ~3-4 to precipitate the this compound.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

Comparative Analysis of Synthetic Routes

| Parameter | Route I: Direct Bromination | Route II: Oxidation of Picoline |

| Number of Steps | One | Two |

| Starting Material | Picolinic Acid | 2-Picoline |

| Reagent Hazards | High (Bromine, Oleum) | High (Bromine, KMnO₄) |

| Typical Yields | Moderate to Low | Moderate to Good |

| Purification | Challenging due to potential for mono- and tri-brominated species. | Generally more straightforward purification at each step. |

| Scalability | Difficult due to harsh conditions and exotherms. | More amenable to scaling; oxidation step is well-established.[9] |

Characterization and Validation

The identity and purity of the final product, this compound (C₆H₃Br₂NO₂), must be confirmed through standard analytical techniques.[10]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two remaining protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.[11][12]

-

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the presence of two bromine atoms through the characteristic isotopic pattern.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound can be successfully achieved through either direct bromination of picolinic acid or a two-step sequence involving the oxidation of 3,5-dibromo-2-picoline. The direct bromination route is shorter but often suffers from lower yields and harsh conditions. The two-step oxidation pathway, while longer, generally provides better overall yields and may be more amenable to scale-up. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available starting materials, scale, and desired purity. Both methods require careful handling of hazardous reagents and a thorough understanding of the underlying principles of electrophilic substitution on heterocyclic systems.

References

-

AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Available from: [Link]

-

Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-

YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available from: [Link]

-

Química Organica.org. Electrophilic substitution on pyridine. Available from: [Link]

-

Wiley-VCH. Supporting Information. 2007. Available from: [Link]

-

ResearchGate. 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Available from: [Link]

- Google Patents. CN104987308A - Preparation method for 5-bromine-2-picolinic acid.

- Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.

-

Ernst, L. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Breitmaier, E., & Voelter, W. Combination of 1H and 13C NMR Spectroscopy. In: 13C NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Available from: [Link]

-

Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. 2015. Available from: [Link]

-

MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. 2023. Available from: [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. 2017. Available from: [Link]

-

ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions? 2012. Available from: [Link]

-

IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. 2012. Available from: [Link]

-

ResearchGate. Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Available from: [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Wikipedia. Picolinic acid. Available from: [Link]

-

Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Available from: [Link]

- Google Patents. US2818378A - Oxidation of methyl-pyridines.

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. aklectures.com [aklectures.com]

- 5. homework.study.com [homework.study.com]

- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 7. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to 3,5-Dibromopicolinic Acid: Structure, Synthesis, and Applications in Drug Discovery

Senior Application Scientist Note: This document provides a comprehensive technical overview of 3,5-Dibromopicolinic acid, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. The guide is structured to deliver not just foundational data but also actionable insights into its synthesis and application, grounded in established chemical principles. Our objective is to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their discovery workflows.

Core Compound Identity: Structure and Nomenclature

This compound is a derivative of picolinic acid, which is pyridine-2-carboxylic acid. The core structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and bromine atoms at the 3- and 5-positions.

-

Common Synonyms: this compound, 3,5-dibromo-2-pyridinecarboxylic acid[1][3]

-

CAS Number: 61830-40-8[2]

The strategic placement of the two bromine atoms and the carboxylic acid group on the pyridine ring creates a molecule with multiple reactive sites, making it a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the bromine atoms and the carboxylic acid influences the reactivity of the pyridine ring, while the functional groups themselves serve as handles for further chemical modification.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical intermediate. The properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 280.90 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | [2] |

| Purity | ≥97% (HPLC) | [2] |

| Density | 2.202 g/cm³ (Predicted) | [3] |

| Boiling Point | 337.6 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 158.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in some organic solvents like chloroform and DMSO. | [3] |

| Storage Conditions | Store at 0-8 °C, under inert gas (Nitrogen or Argon). | [2][3] |

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of the compound. While a comprehensive experimental dataset is proprietary to specific suppliers, public databases and literature provide expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR would display six signals for the six unique carbon atoms in the molecule (five in the pyridine ring and one in the carboxyl group).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, and vibrations associated with the substituted pyridine ring.

ChemicalBook provides access to spectral data including ¹H NMR, IR, and MS for this compound, which can be used as a reference standard.[4]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical approach involves the direct bromination of a pyridine-based starting material followed by the introduction or modification of the carboxylic acid group. A representative workflow is outlined below.

Synthetic Workflow Diagram

Caption: Use of this compound as a scaffold in a drug discovery workflow.

This strategic derivatization allows for the systematic exploration of chemical space around the core pyridine scaffold, which is a cornerstone of modern medicinal chemistry for identifying potent and selective drug candidates.

References

-

3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. PubChem. [Link]

-

The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. SciSpace. [Link]

-

Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

2-pyridinecarboxylic acid, 3,5-dibromo-. ChemBK. [Link]

-

Spectroscopic properties of dipicolinic acid and its dianion. ResearchGate. [Link]

- US4087431A - Preparation of 3,6-dichloropicolinic acid.

-

3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464. PubChem. [Link]

-

Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. [Link]

-

Applications in drug development. European Pharmaceutical Review. [Link]

-

(PDF) The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. ResearchGate. [Link]

-

3,5-Dibromobenzene boronic acid - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

Sources

A Comprehensive Technical Guide to 3,5-Dibromopicolinic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dibromopicolinic acid is a halogenated pyridine carboxylic acid that serves as a pivotal building block in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the electron-withdrawing bromine atoms and the coordinating picolinic acid scaffold, make it a valuable intermediate in the development of novel pharmaceutical agents and advanced materials. This guide provides an in-depth exploration of its fundamental physicochemical properties, detailed analytical characterization, plausible synthetic pathways, and its emerging role as a key intermediate in the synthesis of complex molecular architectures for drug discovery.

Core Molecular and Physicochemical Profile

This compound, also known as 3,5-dibromopyridine-2-carboxylic acid, is a distinct heterocyclic compound with significant potential in medicinal chemistry and materials science. Its foundational properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂NO₂ | [1] |

| Molecular Weight | 280.90 g/mol | [1][2] |

| CAS Number | 61830-40-8 | [1][2] |

| Appearance | Off-white to pale yellow solid | [1] |

| Solubility | Insoluble in water; soluble in select organic solvents such as chloroform and dimethyl sulfoxide (DMSO). | |

| Storage Conditions | 0-8 °C, under inert atmosphere (Nitrogen or Argon). | [1][3] |

Synthesis and Mechanistic Considerations

A plausible synthetic workflow is outlined below. The causality behind these steps is rooted in established principles of heterocyclic chemistry.

Caption: Plausible synthetic workflow for this compound.

Experimental Rationale:

-

Electrophilic Bromination: The pyridine ring is inherently electron-deficient and resistant to electrophilic substitution compared to benzene. However, the presence of a strong acid catalyst, such as oleum or concentrated sulfuric acid, protonates the ring nitrogen, further deactivating the ring but also facilitating the reaction under harsh conditions. Bromination of 2-picoline (2-methylpyridine) would be directed to the 3- and 5-positions, which are the least deactivated positions relative to the protonated nitrogen.

-

Side-Chain Oxidation: The methyl group at the 2-position is activated for oxidation. A strong oxidizing agent like potassium permanganate (KMnO₄) is commonly used to convert alkyl side chains on aromatic rings to carboxylic acids. The reaction proceeds by heating the substrate in an aqueous solution of KMnO₄, followed by acidification to yield the carboxylic acid.

Analytical Characterization: A Spectroscopic Overview

The structural elucidation of this compound relies on standard spectroscopic techniques. While a comprehensive, publicly available dataset is scarce, the expected spectral characteristics can be predicted based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region. The proton at the 4-position and the proton at the 6-position would appear as doublets due to coupling with each other. The carboxylic acid proton would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), though its visibility may depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals: one for the carboxylic carbon (typically in the 160-180 ppm range), and five for the pyridine ring carbons. The carbons bonded to the bromine atoms (C3 and C5) would be significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

A very broad O-H stretch from the carboxylic acid, typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-Br stretches, which typically appear in the fingerprint region below 800 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyridine ring, found in the 1400-1600 cm⁻¹ region.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be expected at m/z 281 (for the most common isotopes ⁷⁹Br and ⁸¹Br). A characteristic isotopic pattern for two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks) would be a definitive indicator of the compound's identity.

-

Common fragmentation patterns for picolinic acids include the loss of the carboxyl group (-COOH, 45 Da) and the hydroxyl group (-OH, 17 Da).[6]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile pharmaceutical intermediate.[1] The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[7][8] The bromine atoms on the ring serve as versatile synthetic handles, allowing for the introduction of more complex functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. US11433076B2 - Preparation containing tetracyclic compound at high dose - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3,5-Dibromopicolinic Acid in Organic Solvents

Foreword: Navigating the Pre-formulation Landscape

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is a critical early step in the journey from discovery to a viable therapeutic. Among these properties, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides a comprehensive technical overview of the solubility of 3,5-Dibromopicolinic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry.[1] While publicly available quantitative solubility data for this specific molecule is limited, this guide will equip you with the foundational knowledge and a robust experimental framework to determine its solubility profile in your own laboratory settings. We will delve into the theoretical underpinnings of its solubility, present the available qualitative data, and provide a detailed, field-proven protocol for its quantitative determination.

Physicochemical Profile of this compound

This compound, also known as 3,5-dibromo-2-pyridinecarboxylic acid, is a substituted pyridine derivative with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol .[2][3] Its structure, featuring a pyridine ring, a carboxylic acid group, and two bromine atoms, dictates its solubility behavior.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₆H₃Br₂NO₂ | [2][3] |

| Molecular Weight | ~280.90 g/mol | [2][3] |

| CAS Number | 61830-40-8 | [2] |

| Appearance | White to off-white solid | [3] |

| Predicted pKa | ~1.5-2.5 (strong acid) | Computationally Estimated |

| Predicted logP | ~2.0-2.5 | Computationally Estimated |

The "Why" Behind the Predictions: pKa and logP

In the absence of experimentally determined values, we can turn to computational models to estimate the pKa and logP of this compound. These parameters are crucial for understanding its solubility.

-

pKa (Acid Dissociation Constant): The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic functional group. The electron-withdrawing effects of the two bromine atoms and the nitrogen atom in the pyridine ring are expected to significantly increase the acidity of the carboxylic acid, resulting in a low pKa value. A low pKa indicates that this compound is a relatively strong acid and will be predominantly in its ionized (deprotonated) form in solutions with a pH above its pKa. This ionized form is generally more soluble in polar solvents like water.

-

logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity or hydrophobicity. A positive logP value indicates a preference for a non-polar (lipid-like) environment over a polar (aqueous) one.[4] The two bromine atoms on the aromatic ring of this compound contribute significantly to its lipophilicity. While the carboxylic acid group and the pyridine nitrogen are polar, the overall predicted logP suggests a moderate degree of lipophilicity. This balance between lipophilic and hydrophilic character will be a key determinant of its solubility in various organic solvents.

Qualitative Solubility Profile

Based on available information, the qualitative solubility of this compound can be summarized as follows:

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [5] |

| Chloroform | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

This qualitative data aligns with our understanding of the molecule's structure. Its insolubility in water is likely due to the significant lipophilic contribution of the dibrominated ring, which overcomes the polarity of the carboxylic acid and pyridine nitrogen. Its solubility in a polar aprotic solvent like DMSO and a less polar solvent like chloroform suggests that it can participate in a range of intermolecular interactions.

Quantitative Solubility Determination: An Experimental Protocol

To move beyond qualitative descriptions, a robust and validated experimental method is necessary. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

The Equilibrium Solubility Method: A Step-by-Step Guide

This method establishes the saturation point of a solute in a solvent at a controlled temperature, representing the thermodynamic equilibrium.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dibromopicolinic Acid: Melting and Boiling Point Determination

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies for determining the melting and boiling points of 3,5-dibromopicolinic acid (CAS RN: 61830-40-8).[1][2] Beyond a mere recitation of physical constants, this document delves into the causality behind experimental choices, ensuring a robust and reproducible approach to the characterization of this important synthetic intermediate. As a key building block in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its physical properties is paramount for process optimization and quality control.[3]

Introduction to this compound

This compound, also known as 3,5-dibromopyridine-2-carboxylic acid, is a white crystalline solid at room temperature.[1] Its molecular structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, imparts specific chemical and physical properties that are critical to its application in organic synthesis. The determination of its melting and boiling points serves not only as a primary means of identification but also as a crucial indicator of purity.[4][5] Impurities can lead to a depression and broadening of the melting point range.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂NO₂ | [2] |

| Molecular Weight | 280.90 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 178-180 °C | [1] |

| Boiling Point | Data not readily available; likely to decompose at elevated temperatures. | |

| Solubility | Soluble in some organic solvents (e.g., chloroform, dimethyl sulfoxide); insoluble in water. | [1] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following protocol outlines a standard and reliable method for this determination.

Causality of Experimental Design

The chosen capillary method is a well-established technique that ensures uniform and controlled heating of the sample.[6][7] The use of a finely powdered sample packed tightly into a capillary tube maximizes heat transfer and allows for a sharp, observable melting point.[5] A slow heating rate of approximately 1-2 °C per minute near the expected melting point is critical to allow the system to remain in thermal equilibrium, providing an accurate measurement.

Experimental Workflow: Melting Point Determination

Caption: Workflow for the determination of the melting point of this compound.

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the this compound sample is dry.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Using a spatula, finely crush the crystals into a powder.[6]

-

Take a capillary tube sealed at one end and tap the open end into the powdered sample.[6]

-

Gently tap the bottom of the capillary tube on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[7]

-

-

Melting Point Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[4]

-

-

Measurement:

-

Turn on the heating apparatus and set a rapid heating rate until the temperature is about 15-20 °C below the expected melting point (approximately 160 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.[6]

-

Continue heating and record the temperature at which the last crystal melts. This is the upper limit of the melting point range.[6]

-

-

Data Recording:

-

Record the melting point range. For a pure sample, this range should be narrow, typically within 1-2 °C.

-

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] Due to the high melting point and the presence of a carboxylic acid group, this compound is likely to undergo decarboxylation or decomposition at temperatures required for boiling at atmospheric pressure. Therefore, a standard boiling point determination may not be feasible. If a boiling point is required, it should be determined under reduced pressure (vacuum distillation).

Considerations for Boiling Point Determination

Given the high melting point of 178-180 °C, it is anticipated that the boiling point of this compound will be significantly higher. Carboxylic acids, particularly aromatic ones, can be prone to decomposition upon strong heating. This makes the determination of an atmospheric boiling point challenging and potentially misleading.

Theoretical Workflow: Boiling Point Determination under Reduced Pressure

Should the determination be necessary, the following conceptual workflow using the capillary method under reduced pressure is advised.

Caption: Conceptual workflow for boiling point determination under reduced pressure.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound possesses hazards that must be respected.

-

Hazard Identification: This compound is harmful if swallowed and causes serious eye damage.[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat when handling this substance.[10][11]

-

Handling:

-

First Aid:

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The accurate determination of the melting point of this compound is a fundamental aspect of its characterization, providing insights into its identity and purity. While its boiling point is not readily determined due to potential thermal decomposition, understanding the methodologies for its measurement under reduced pressure is valuable for specialized applications. The protocols and safety information provided in this guide are intended to equip researchers with the necessary knowledge for the confident and safe handling and analysis of this versatile chemical compound.

References

-

ChemBK. (2024, April 9). 2-pyridinecarboxylic acid, 3,5-dibromo-. Retrieved from [Link]

-

Anonymous. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

-

University of Babylon. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. geneseo.edu [geneseo.edu]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Analysis of 3,5-Dibromopicolinic Acid: A Technical Guide

An In-depth Examination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

3,5-Dibromopicolinic acid, a halogenated derivative of picolinic acid, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its rigid pyridine core, substituted with electron-withdrawing bromine atoms and a carboxylic acid group, imparts unique chemical properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the foundational data for this characterization.

This technical guide offers a detailed analysis of the NMR and IR spectroscopic data of this compound. The objective is to provide a comprehensive resource for researchers, enabling a deeper understanding of its structural features and facilitating its application in complex synthetic pathways. The interpretation of this data is grounded in the fundamental principles of spectroscopy and is presented with the clarity and precision required for advanced scientific research.

Molecular Structure and Spectroscopic Rationale

A precise understanding of the molecular architecture of this compound is the cornerstone of interpreting its spectroscopic data. The strategic placement of substituents on the pyridine ring dictates the electronic environment of each atom, which in turn governs the signals observed in NMR and IR spectroscopy.

Figure 1. Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it must dissolve the analyte without interfering with its signals. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.

-

¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group will deshield these protons, shifting their signals downfield.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Data not available | d | Data not available |

| H-6 | Data not available | d | Data not available |

| -COOH | Data not available | br s | - |

The protons at the C-4 and C-6 positions are expected to appear as doublets due to meta-coupling. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift, which is often exchangeable with D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| -COOH | Data not available |

The carbon atom of the carboxylic acid (C-7) is expected to be the most downfield signal. The carbons directly attached to the bromine atoms (C-3 and C-5) will also be significantly affected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using either a KBr pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.

-